Meropenem is a broad-spectrum carbapenem antibiotic that has gained significant attention in the medical community for its efficacy against a wide range of bacterial infections. It is particularly noted for its stability against dehydropeptidase-I, which allows it to be used without a dehydropeptidase inhibitor, unlike its predecessor imipenem15. This antibiotic has been extensively studied for its pharmacokinetics, in vitro activity, and clinical applications, making it a valuable option in the treatment of various infections, including those that are resistant to other antibiotics25679.
Meropenem operates by targeting the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis. Its structure allows it to penetrate bacterial cells effectively and bind to these PBPs, leading to cell lysis and death. The drug's stability to dehydropeptidase-I means it is not rapidly degraded in the human body, maintaining its antibacterial activity. Additionally, meropenem shows a lower potential for inducing epileptogenic activity compared to other carbapenems, which is attributed to its structural differences25. It is also resistant to most serine-based beta-lactamases, including those that hydrolyze third-generation cephalosporins, contributing to its broad spectrum of activity9.
Meropenem has been proven effective in treating intraabdominal infections. Clinical trials have shown that it is at least as effective as other comparative agents like clindamycin plus tobramycin, and it has been used successfully as monotherapy in moderate to severe cases110. Its high in vitro potency and broad spectrum of activity against anaerobic and aerobic pathogens make it a strong candidate for empirical monotherapy in these infections5.
In the field of obstetrics and gynecology, meropenem has been compared favorably to clindamycin plus gentamicin. It has shown high efficacy rates in clinical trials, making it a reliable option for treating infections in these sensitive areas1.
Meropenem's effectiveness extends to skin and soft tissue infections, where it has been compared to imipenem and cilastatin. Its broad spectrum and high in vitro potency have resulted in comparable pathogen response rates, suggesting its utility in these types of infections1.
The drug's ability to penetrate the cerebrospinal fluid, especially in the presence of inflammation, makes it a potential treatment for central nervous system infections. Its reduced potential for causing seizures and other central nervous system toxicities compared to imipenem/cilastatin is a significant advantage in treating these infections58.
Meropenem has shown efficacy in treating lower respiratory tract infections, with clinical trials indicating it is as effective as or more effective than ceftazidime-based combination treatments. Its excellent penetration into respiratory tract tissues supports its use in these infections6.
Due to its high urinary concentrations and stability against renal dehydropeptidase hydrolysis, meropenem is a strong candidate for treating urinary tract infections. It has been shown to achieve high efficacy rates in clinical trials without the nephrotoxic effects associated with some other antibiotics410.
Meropenem has also been used effectively in the empirical treatment of febrile neutropenic cancer patients. Its broad spectrum and favorable pharmacokinetics make it suitable for managing infections in immunocompromised individuals5.
CAS No.: 790-75-0
CAS No.: 23165-29-9
CAS No.: 99468-72-1
CAS No.: 636-47-5
CAS No.: 5178-05-2
CAS No.: